molecular formula C15H17ClFNO3 B1443506 1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1408761-55-6

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1443506
M. Wt: 313.75 g/mol
InChI Key: OCIIVILFDNJYOS-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as TBCFPC, is an organic compound belonging to the class of pyrrolidines. It is a colorless, crystalline solid with a molecular weight of 314.7 g/mol. TBCFPC has a variety of uses in scientific research, including as a synthetic intermediate, a catalyst in organic synthesis, and a reagent for the synthesis of various pharmaceuticals.

Scientific Research Applications

Synthesis and Characterization

One foundational aspect of research involving this compound is its synthesis and characterization. For example, a study by Sanjeevarayappa et al. detailed the synthesis of a similar compound through condensation reactions, characterizing it via various spectroscopic techniques and X-ray diffraction studies. This process highlighted the structural confirmation and potential for weak intermolecular interactions facilitating three-dimensional architecture crucial for further chemical reactions and applications (Sanjeevarayappa et al., 2015).

Biological Evaluation

Another key area of application is in biological evaluation. The compound's analogs have been synthesized and evaluated for various biological activities. For instance, compounds synthesized from related processes demonstrated moderate anthelmintic activity, underscoring the potential for developing new therapeutic agents targeting specific biological pathways (Sanjeevarayappa et al., 2015).

Chemical Reactivity and Applications

Further research into the chemical reactivity and applications of this compound shows its versatility. For example, studies have explored its use as a precursor in the synthesis of pipecolic acid derivatives, highlighting the compound's role in stereoselective synthesis processes. The ability to induce specific stereochemical outcomes is essential for creating substances with desired biological activities (Purkayastha et al., 2010).

Advanced Materials and Supramolecular Chemistry

In the realm of materials science, the structural attributes of similar compounds have facilitated the development of novel polyamides and elucidated supramolecular arrangements influenced by weak interactions. These studies pave the way for the creation of materials with specific properties and functionalities, such as enhanced thermal stability or unique crystalline architectures (Hsiao et al., 2000; Samipillai et al., 2016).

properties

IUPAC Name

1-tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO3/c1-15(2,3)18-12(19)7-9(14(20)21)13(18)8-4-5-10(16)11(17)6-8/h4-6,9,13H,7H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIIVILFDNJYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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